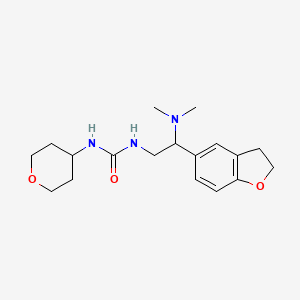
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H30N2O4, and it features a urea functional group, a dihydrobenzofuran moiety, and a tetrahydro-pyran structure. These structural components are significant for its interaction with biological targets.
Antimalarial Activity
Recent studies have investigated the antimalarial properties of urea derivatives, similar in structure to our compound. For instance, phenylurea substituted compounds have shown promising activity against Plasmodium falciparum, with IC50 values ranging from 0.09 to 7.2 μM. The best-performing compounds exhibited high selectivity indices (SI), indicating low cytotoxicity towards mammalian cells while retaining potent antimalarial activity .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.09 | 54 |
| Compound B | 0.47 | 20 |
| Compound C | 0.22 | 55 |
The proposed mechanism of action for similar urea derivatives involves the formation of hydrogen bonds with specific residues in the target enzymes of Plasmodium species, particularly at the ATP binding site. This interaction is crucial for inhibiting the enzyme's function and subsequently disrupting the parasite's life cycle .
Study on Urea Derivatives
A study focused on various urea derivatives, including those structurally related to our compound, demonstrated significant antimalarial effects. The modifications in the urea structure were guided by quantitative structure-activity relationship (QSAR) analyses which highlighted lipophilicity as a critical factor influencing biological activity .
In Vivo Studies
In vivo studies have indicated that similar compounds could potentially reduce parasitemia in infected animal models. For example, derivatives exhibiting strong binding affinities were tested in murine models, resulting in significant reductions in parasite load compared to controls .
Propriétés
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-21(2)16(13-3-4-17-14(11-13)5-10-24-17)12-19-18(22)20-15-6-8-23-9-7-15/h3-4,11,15-16H,5-10,12H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVXHBRWYLWIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCOCC1)C2=CC3=C(C=C2)OCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













